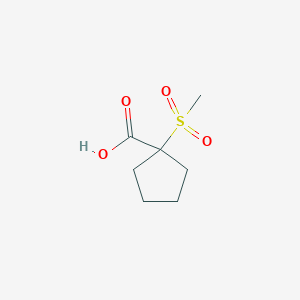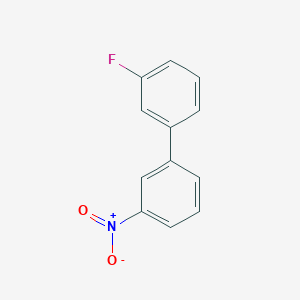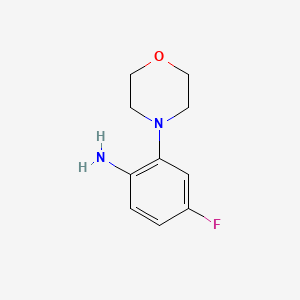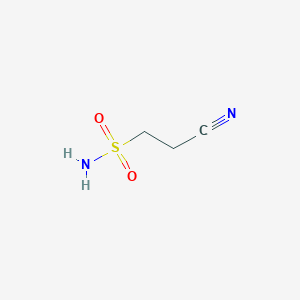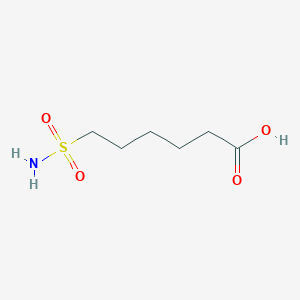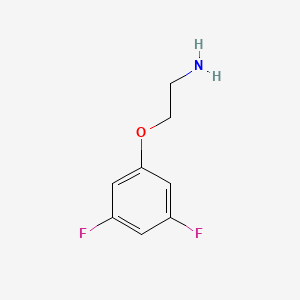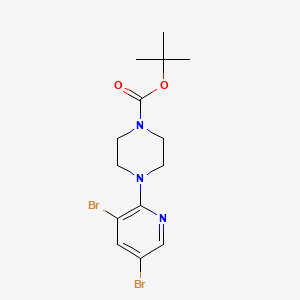
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19Br2N3O2 . It is also known as 4-(3,5-Dibromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is determined by its molecular formula, C14H19Br2N3O2 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate include its molecular weight, which is 421.13 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用
Graphical Synthetic Routes of Vandetanib
Vandetanib's synthesis involves various steps, including substitution, deprotection, and cyclization. In these processes, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate. This synthesis route is considered favorable due to its high yield and commercial value for industrial production (W. Mi, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
The compound 2,6-di-tert-butyl-4-methylphenol, a type of synthetic phenolic antioxidant, has been detected in various environmental matrices. Research suggests these antioxidants can cause hepatic toxicity and have endocrine-disrupting effects. The transformation products of these compounds are sometimes more toxic than the parent compound, necessitating future research into novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives, including tert-butanesulfinamide, are integral in the synthesis of various therapeutic compounds. These derivatives form the core structure of numerous drugs with a wide range of therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral activities. The slight modification in the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (A. Rathi et al., 2016).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine derivatives show a broad spectrum of pharmaceutical applications. Recent advancements in synthetic methods for these derivatives have led to the discovery of potent pharmacophoric activities. This highlights the potential of piperazine and morpholine as versatile scaffolds in drug discovery (Al-Ghorbani Mohammed et al., 2015).
Environmental and Biological Implications of tert-Butyl Compounds
The tertiary butyl group, often found in environmental pollutants like 4-tert-Octylphenol, demonstrates various biological activities and is a subject of concern due to its presence in all environmental compartments. The degradation products of these compounds can be more toxic than the parent compound, indicating the need for improved removal techniques from environmental waters (L. Olaniyan et al., 2020).
特性
IUPAC Name |
tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLOFXPVBYRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

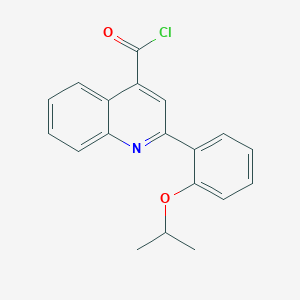
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)
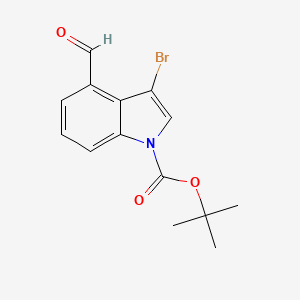
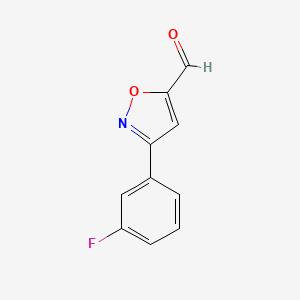
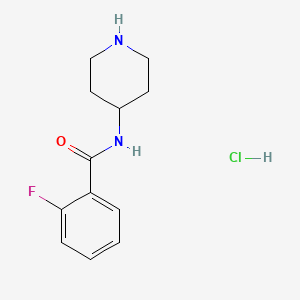
![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)
